Cas no 68701-22-4 (2-Amino-5-isopropylbenzoic acid)

2-Amino-5-isopropylbenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-5-isopropylbenzoic acid
- 2-amino-5-propan-2-ylbenzoic acid
- Benzoic acid, 2-amino-5-(1-methylethyl)-
- 2-amino-5-(1-methylethyl)benzoic acid
- 2-amino-5-(propan-2-yl)benzoic acid
- 5-isopropylanthranilic acid
- AC1Q1OHE
- AG-B-89505
- CTK1J1823
- Oprea1_713631
- SureCN4272723
- 5-isopropyl-anthranilic acid
- QWNMKHLBVHTPFW-UHFFFAOYSA-N
- 0612AC
- NE28798
- AK114424
- 2-amino-5-(propan-2-yl)benzoic acid, AldrichCPR
- Z425449852
- DTXSID20502632
- SY174199
- 2-Amino-5-isopropylbenzoicacid
- D82369
- MFCD02358894
- AKOS009259846
- 68701-22-4
- FT-0752078
- SCHEMBL4272723
- Z362758700
- CS-0186544
- EN300-41628
- DA-03600
-
- MDL: MFCD02358894
- Inchi: 1S/C10H13NO2/c1-6(2)7-3-4-9(11)8(5-7)10(12)13/h3-6H,11H2,1-2H3,(H,12,13)
- InChI Key: QWNMKHLBVHTPFW-UHFFFAOYSA-N
- SMILES: O([H])C(C1=C(C([H])=C([H])C(=C1[H])C([H])(C([H])([H])[H])C([H])([H])[H])N([H])[H])=O
Computed Properties
- Exact Mass: 179.09469
- Monoisotopic Mass: 179.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 63.3
Experimental Properties
- Density: 1.161±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 84-92 ºC
- Solubility: Very slightly soluble (0.59 g/l) (25 º C),
- PSA: 63.32
2-Amino-5-isopropylbenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB315843-5 g |
2-Amino-5-(propan-2-yl)benzoic acid, 95%; . |
68701-22-4 | 95% | 5 g |
€986.30 | 2023-07-19 | |
Enamine | EN300-41628-5.0g |
2-amino-5-(propan-2-yl)benzoic acid |
68701-22-4 | 95.0% | 5.0g |
$474.0 | 2025-02-20 | |
eNovation Chemicals LLC | D749020-1g |
2-Amino-5-isopropylbenzoic acid |
68701-22-4 | 95+% | 1g |
$215 | 2024-06-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AB343-50mg |
2-Amino-5-isopropylbenzoic acid |
68701-22-4 | 95+% | 50mg |
221.0CNY | 2021-07-18 | |
Enamine | EN300-41628-0.5g |
2-amino-5-(propan-2-yl)benzoic acid |
68701-22-4 | 95.0% | 0.5g |
$109.0 | 2025-02-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AB343-250mg |
2-Amino-5-isopropylbenzoic acid |
68701-22-4 | 95+% | 250mg |
833CNY | 2021-05-07 | |
TRC | A637498-50mg |
2-Amino-5-isopropylbenzoic acid |
68701-22-4 | 50mg |
$ 95.00 | 2022-06-07 | ||
1PlusChem | 1P006HTV-100mg |
2-Amino-5-isopropylbenzoic acid |
68701-22-4 | 95% | 100mg |
$29.00 | 2024-04-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1257214-250mg |
2-Amino-5-isopropylbenzoic acid |
68701-22-4 | 95% | 250mg |
¥689.00 | 2024-05-03 | |
1PlusChem | 1P006HTV-250mg |
2-Amino-5-isopropylbenzoic acid |
68701-22-4 | 95% | 250mg |
$58.00 | 2024-04-22 |
2-Amino-5-isopropylbenzoic acid Related Literature
-
Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
Additional information on 2-Amino-5-isopropylbenzoic acid
Introduction to 2-Amino-5-isopropylbenzoic Acid (CAS No. 68701-22-4)
2-Amino-5-isopropylbenzoic acid, identified by its Chemical Abstracts Service (CAS) number 68701-22-4, is a significant compound in the field of pharmaceutical and biochemical research. This molecule, characterized by its amino and isopropyl substituents on a benzoic acid backbone, has garnered attention due to its versatile applications in medicinal chemistry and drug development. The structural features of 2-amino-5-isopropylbenzoic acid make it a valuable scaffold for designing novel therapeutic agents, particularly in the realm of immunomodulation and anti-inflammatory treatments.
The benzoic acid core is a well-documented pharmacophore in medicinal chemistry, known for its ability to interact with various biological targets. The introduction of an amino group at the 2-position and an isopropyl group at the 5-position introduces specific electronic and steric properties that can modulate the compound's bioactivity. This unique arrangement allows 2-amino-5-isopropylbenzoic acid to exhibit potential interactions with enzymes and receptors, making it a promising candidate for further investigation.
In recent years, there has been a growing interest in developing small-molecule inhibitors targeting inflammatory pathways. 2-Amino-5-isopropylbenzoic acid has been explored as a potential lead compound in this context. Studies have demonstrated its ability to inhibit the activity of certain proteases involved in inflammatory responses, such as matrix metalloproteinases (MMPs). The presence of the amino group facilitates hydrogen bonding interactions with the active sites of these enzymes, thereby reducing their catalytic activity.
Moreover, the isopropyl group at the 5-position contributes to the compound's solubility and metabolic stability, which are critical factors for drug efficacy and safety. These structural features make 2-amino-5-isopropylbenzoic acid an attractive candidate for further optimization into a lead compound for therapeutic applications. Researchers have also investigated its potential role in modulating immune responses, particularly in autoimmune diseases where excessive inflammation is a hallmark.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like 2-amino-5-isopropylbenzoic acid for biological activity. Molecular docking studies have revealed that this compound can bind to various protein targets with high affinity, suggesting multiple potential mechanisms of action. These studies have provided valuable insights into the structure-activity relationships (SAR) of benzoic acid derivatives, guiding the design of next-generation inhibitors with improved pharmacological profiles.
The synthesis of 2-amino-5-isopropylbenzoic acid has also been optimized to ensure scalability and purity for research purposes. Multi-step synthetic routes have been developed that leverage readily available starting materials and robust reaction conditions. These methods allow for the efficient production of high-quality 2-amino-5-isopropylbenzoic acid, facilitating its use in both preclinical and clinical studies.
In conclusion, 2-amino-5-isopropylbenzoic acid (CAS No. 68701-22-4) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated bioactivity make it a valuable tool for developing novel therapeutic agents targeting inflammatory and immunological disorders. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in drug discovery and development.
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